6-Bromo-3-((2-phenyl-1H-indol-3-yl)methyl)quinazolin-4(3H)-one
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Description
6-Bromo-3-((2-phenyl-1H-indol-3-yl)methyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H16BrN3O and its molecular weight is 430.3 g/mol. The purity is usually 95%.
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Biological Activity
6-Bromo-3-((2-phenyl-1H-indol-3-yl)methyl)quinazolin-4(3H)-one is a synthetic compound within the quinazolinone family, notable for its complex structure that integrates both quinazoline and indole functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is C23H16BrN3O, with a molecular weight of approximately 430.297 g/mol. The presence of the bromine atom at the 6-position enhances its reactivity, allowing for various synthetic modifications that can lead to derivatives with potentially improved biological properties .
Antimicrobial Activity
Research indicates that compounds within the quinazolinone class, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Organisms | Activity Level |
---|---|---|
6-Bromoquinazoline Derivatives | Bacillus subtilis, S. aureus | Significant |
Indole-Based Quinazolines | Candida albicans, Aspergillus niger | Moderate |
Phenyl-substituted Quinazolines | Various bacteria and fungi | Variable |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). Notably, IC50 values for some derivatives were reported in the low micromolar range, indicating potent activity .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
A1 | MCF-7 | 10 |
A2 | HT-29 | 12 |
A3 | PC3 | 10 |
The biological activity of this compound is hypothesized to involve interaction with specific enzymes and receptors implicated in disease pathways. Molecular docking studies suggest significant binding affinities to key residues in target proteins, which may enhance its efficacy as a therapeutic agent . The presence of both quinazoline and indole moieties likely contributes to its multifaceted interactions with biological targets.
Case Studies
In a recent study evaluating the antimicrobial activity of various quinazolinone derivatives, it was found that certain compounds exhibited comparable efficacy to standard antibiotics. Compounds with methoxy substitutions showed enhanced antibacterial properties against S. aureus and antifungal activity against strains such as Aspergillus niger . Another investigation highlighted the cytotoxic effects on cancer cell lines, demonstrating that structural modifications significantly influenced biological outcomes .
Properties
CAS No. |
88514-45-8 |
---|---|
Molecular Formula |
C23H16BrN3O |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
6-bromo-3-[(2-phenyl-1H-indol-3-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H16BrN3O/c24-16-10-11-20-18(12-16)23(28)27(14-25-20)13-19-17-8-4-5-9-21(17)26-22(19)15-6-2-1-3-7-15/h1-12,14,26H,13H2 |
InChI Key |
UZEOQPKMJITNRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=C(C4=O)C=C(C=C5)Br |
Origin of Product |
United States |
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